3-(5-Nitropyridin-2-yl)benzaldehyde
Description
3-(5-Nitropyridin-2-yl)benzaldehyde is a nitro-substituted benzaldehyde derivative featuring a pyridinyl ring at the 3-position of the benzaldehyde scaffold.
Properties
IUPAC Name |
3-(5-nitropyridin-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-13-12)14(16)17/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIROZBOESCFMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitropyridin-2-yl)benzaldehyde typically involves the nitration of pyridine derivatives followed by formylation. One common method includes the reaction of 5-nitropyridine with benzaldehyde under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
While specific industrial production methods for 3-(5-Nitropyridin-2-yl)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitropyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
Oxidation: 3-(5-Nitropyridin-2-yl)benzoic acid.
Reduction: 3-(5-Aminopyridin-2-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Nitropyridin-2-yl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-Nitropyridin-2-yl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
Table 1: Comparison of Benzaldehyde Derivatives
Table 2: Nitration Methods and Outcomes
| Substrate | Nitration Method | Yield | Key Challenges |
|---|---|---|---|
| Methyl benzoate | HNO₃/H₂SO₄ | High | Positional selectivity |
| Benzaldehyde derivatives | Ca(NO₃)₂/CH₃COOH | Moderate | HNMR characterization issues |
Biological Activity
3-(5-Nitropyridin-2-yl)benzaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action based on various research findings.
Chemical Structure and Synthesis
3-(5-Nitropyridin-2-yl)benzaldehyde features a nitro group attached to a pyridine ring, which is further linked to a benzaldehyde moiety. The presence of both the nitro and aldehyde functional groups contributes to its reactivity and biological properties.
Synthesis Methods:
The synthesis of 3-(5-Nitropyridin-2-yl)benzaldehyde typically involves:
- Nucleophilic Substitution Reactions: Utilizing nitropyridine derivatives and benzaldehydes under controlled conditions to yield the desired compound.
- Multicomponent Reactions: These approaches often enhance yield and purity by combining multiple reactants in a single step.
1. Antimicrobial Activity
Nitro-containing compounds, including 3-(5-Nitropyridin-2-yl)benzaldehyde, exhibit significant antimicrobial properties. The mechanism involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cellular damage and death. This property is particularly relevant for treating infections caused by resistant strains of bacteria.
| Compound | Activity | Mechanism |
|---|---|---|
| Metronidazole | Antibacterial | DNA binding via nitroso intermediates |
| 3-(5-Nitropyridin-2-yl)benzaldehyde | Potentially antibacterial | Similar mechanism as metronidazole |
2. Anti-inflammatory Activity
Research indicates that nitro compounds can modulate inflammatory responses. For example, they may inhibit enzymes such as iNOS and COX-2, which are crucial in the inflammatory pathway. The anti-inflammatory potential of 3-(5-Nitropyridin-2-yl)benzaldehyde could be explored further in vivo.
3. Anticancer Properties
Nitro aromatic compounds have been studied for their anticancer effects, particularly in hypoxic tumor environments. The mechanism often involves selective activation under low oxygen conditions, making them promising candidates for targeted cancer therapies.
Case Study:
A study on derivatives of nitropyridine demonstrated that modifications to the nitro group significantly enhanced cytotoxicity against various cancer cell lines. 3-(5-Nitropyridin-2-yl)benzaldehyde could be a lead compound for developing new anticancer agents.
The biological activity of 3-(5-Nitropyridin-2-yl)benzaldehyde can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The reduction of nitro groups can lead to ROS production, which is implicated in apoptosis.
- DNA Interaction: Nitro compounds often form adducts with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways: Compounds like this may influence pathways related to inflammation and cell survival through interactions with key proteins such as Bcl-2.
Research Findings
Recent studies have highlighted the potential neuroprotective effects of similar nitro compounds. For instance:
- In vitro studies showed that certain nitro derivatives can protect neuronal cells from apoptosis induced by oxidative stress.
Table: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains |
| Anti-inflammatory | Inhibits iNOS and COX-2 |
| Anticancer | Cytotoxic effects on cancer cell lines |
| Neuroprotective | Protects against oxidative stress-induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
